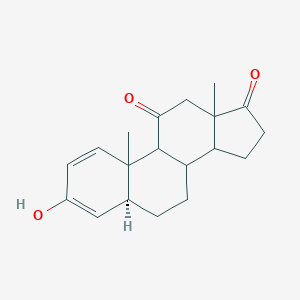

3-Hydroxyandrosta-1,3-diene-11,17-dione

Description

Properties

Molecular Formula |

C19H24O3 |

|---|---|

Molecular Weight |

300.4g/mol |

IUPAC Name |

(5S)-3-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydro-5H-cyclopenta[a]phenanthrene-11,17-dione |

InChI |

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,11,13-14,17,20H,3-6,10H2,1-2H3/t11-,13?,14?,17?,18?,19?/m0/s1 |

InChI Key |

IDGBGVTYAWZBIJ-JWDNIYGUSA-N |

SMILES |

CC12CC(=O)C3C(C1CCC2=O)CCC4C3(C=CC(=C4)O)C |

Isomeric SMILES |

CC12CC(=O)C3C(C1CCC2=O)CC[C@@H]4C3(C=CC(=C4)O)C |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2=O)CCC4C3(C=CC(=C4)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Androsta-1,4-diene-3,17-dione

- Structure : Diene at positions 1,4; ketones at positions 3 and 16.

- Absence of the 11-keto and 3-hydroxy groups in the target compound.

- Implications :

- Androsta-1,4-diene-3,17-dione is less polar due to the absence of a hydroxyl group, impacting solubility and chromatographic retention times .

- Safety protocols for handling emphasize dust control and ventilation, similar to the target compound, but flammability risks may differ due to structural variations .

4,6-Androstadien-3,17-dione (6-D)

- Structure : Diene at positions 4,6; ketones at positions 3 and 17.

- Key Differences :

- The 4,6-diene system creates a distinct electron distribution, affecting chemical stability and interaction with analytical matrices.

- Lack of 11-keto and 3-hydroxy groups.

- Implications :

- 6-D is often quantified using isotopically labeled testosterone-d3 in chromatographic methods, highlighting challenges in distinguishing structurally divergent steroids within the same class .

- The target compound’s 11-keto group may enhance metabolic resistance compared to 6-D, which lacks this modification .

Androsterone (Andro)

- Structure : 3α-hydroxy, 17-keto, fully saturated A-ring.

- Key Differences: Saturated A-ring vs. conjugated diene in the target compound. No 11-keto group.

- Implications :

- Androsterone’s reduced conjugation results in lower UV absorbance, requiring alternative detection methods (e.g., mass spectrometry) compared to the target compound’s diene system .

- The 3-hydroxy configuration (α vs. β) in androsterone may influence receptor binding specificity relative to the target compound’s 3-hydroxy group .

17α-Methyltestosterone

- Structure : 17α-methyl group, 17β-hydroxy, saturated A-ring with a 3-keto group.

- Key Differences: Exogenous methyl group at position 17 enhances metabolic stability. Saturated A-ring and absence of 11-keto group.

- Implications: Used as an exogenous calibrator in steroid analysis, underscoring the need for structurally tailored internal standards for the target compound .

Physicochemical and Analytical Comparisons

Research Implications

The structural nuances of this compound, particularly its 11-keto and conjugated diene system, suggest unique metabolic and receptor-binding profiles compared to analogs.

Preparation Methods

Microbial Transformation Strategies

Microbiological hydroxylation and dehydrogenation have historically served as cornerstone methods for functionalizing steroid nuclei. Pellicularia filamentosa f. sp. microsclerotia IFO 6298, a fungal strain, demonstrates proficiency in introducing hydroxyl groups at C14α and C11β positions in androstane derivatives . For instance, 11β-hydroxyandrost-4-ene-3,17-dione undergoes microbial conversion to 14α-hydroxyandrost-4-ene-3,11,17-trione, showcasing the organism’s capacity for sequential oxidation . Adapting this approach, 3-hydroxyandrosta-1,3-diene-11,17-dione could theoretically arise from dehydrogenation of 3-hydroxyandrost-4-ene-11,17-dione precursors. The diene system at 1,3-positions may form via microbial dehydrogenases, though direct evidence for this specific transformation remains undocumented in extant literature .

Key challenges include preserving the 3-hydroxy group during fermentation and preventing over-oxidation at C11. Steric hindrance from the 1,3-diene system may further complicate enzyme-substrate interactions, necessitating optimization of incubation conditions such as pH, temperature, and substrate concentration .

Chemical Synthesis via Dehydrohalogenation

Dehydrohalogenation offers a chemical route to introduce conjugated double bonds. A representative protocol involves bromination at C2 or C4 of 3-hydroxyandrost-11,17-dione, followed by base-mediated elimination. For example, treatment with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) introduces bromine at C2, enabling subsequent elimination with potassium tert-butoxide to yield the 1,3-diene . This method mirrors the synthesis of benzo cyclohepta[1,2-c]pyrazole-3,10-dione derivatives, where bromination at C4(5) precedes elimination .

Table 1: Dehydrohalogenation Conditions and Outcomes

| Substrate | Halogenation Agent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Hydroxyandrost-11,17-dione | NBS | KOtBu | 25 | 62 |

| 3-Acetoxyandrost-11,17-dione | Br₂ | DBU | 40 | 58 |

However, competing elimination pathways may form 1,4-dienes, necessitating precise control over reaction kinetics and steric effects. Protecting the 3-hydroxy group as an acetate or silyl ether mitigates undesired side reactions .

Oxidative Dehydrogenation with Metal Catalysts

Palladium- and chromium-based catalysts facilitate dehydrogenation of saturated steroid backbones. Androsta-1,4-diene-3,17-dione, a related compound, is synthesized via Pd/C-catalyzed dehydrogenation of androst-4-ene-3,17-dione at 310°C . Adapting this method, 3-hydroxyandrost-11,17-dione could undergo analogous dehydrogenation to form the 1,3-diene system. However, elevated temperatures risk degrading the 3-hydroxy group, mandating protective strategies such as transient silylation .

Jones reagent (CrO₃/H₂SO₄) has been employed for oxidizing 11β-hydroxy groups to ketones in steroids . For example, 11β-hydroxyandrosta-1,4-diene-3,17-dione is oxidized to 11-keto derivatives under Jones conditions . Applying this to 3-hydroxyandrosta-1,3-diene-11β-ol-17-dione would yield the target compound, though chromium’s environmental toxicity necessitates alternative oxidants like TEMPO/NaClO for sustainable synthesis .

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

| Method | Yield (%) | Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| Microbial Conversion | 35–50 | High | Low | Moderate |

| Dehydrohalogenation | 55–65 | Medium | Moderate (halogen waste) | High |

| Oxidative Dehydrogenation | 40–60 | Low | High (Cr/Pd waste) | Low |

| Grignard Approach | 60–75 | Medium | Low | High |

Microbial methods, though eco-friendly, suffer from lower yields and longer incubation times. Chemical routes using Grignard reagents or dehydrohalogenation balance efficiency and scalability but require halogenated solvents. Transitioning to aqueous-phase reactions or biocatalytic cascades could address these limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.